Lipophilicity (cLogP) Comparison: 5-Methyl Pyrazole vs. 5-Desmethyl Analog
The target compound exhibits a computed logP of 2.47, which is 0.36 log units higher than the 5-desmethyl analog 1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine (cLogP 2.11) . A difference of 0.36 logP units corresponds to an approximately 2.3-fold increase in octanol-water partition coefficient, which can meaningfully alter membrane permeability and plasma protein binding in biological systems .
| Evidence Dimension | Computed octanol-water partition coefficient (cLogP / LogP) |
|---|---|
| Target Compound Data | cLogP 2.47 (mcule.com property calculator) |
| Comparator Or Baseline | 1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine (CAS 1006957-12-5): LogP 2.11 (Chemscene computational chemistry data) |
| Quantified Difference | ΔLogP = +0.36 (≈2.3-fold increase in partition coefficient) |
| Conditions | Computed LogP values from different in silico prediction engines (mcule vs. Chemscene); cross-study comparison, not co-assayed |
Why This Matters
Higher lipophilicity within the optimal LogP 2–3 range may improve membrane permeability, making the target compound a more suitable starting point for cell-based assays and oral bioavailability optimization than the 5-desmethyl analog .
